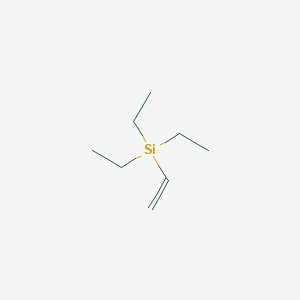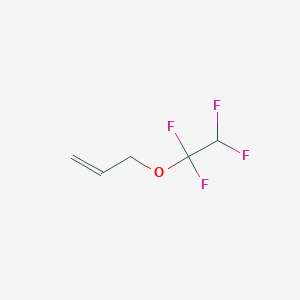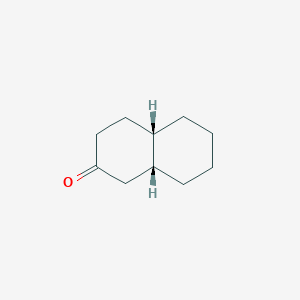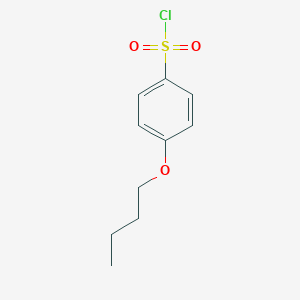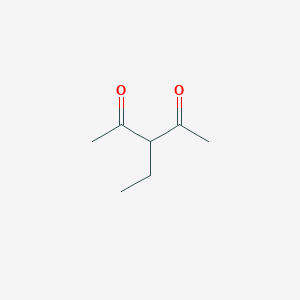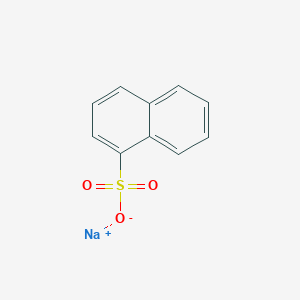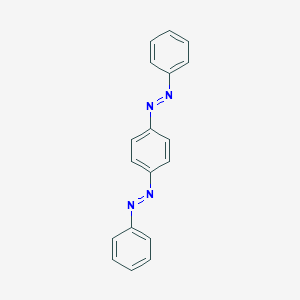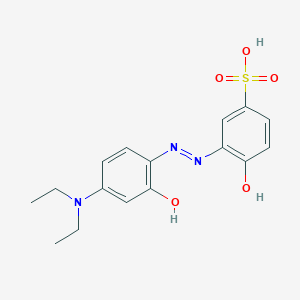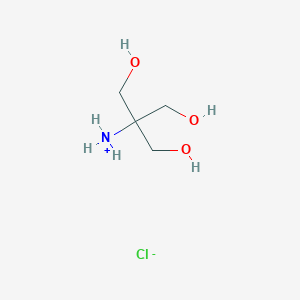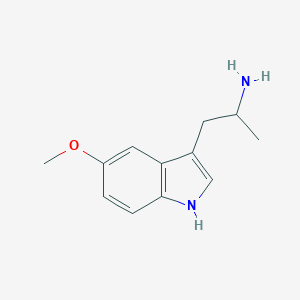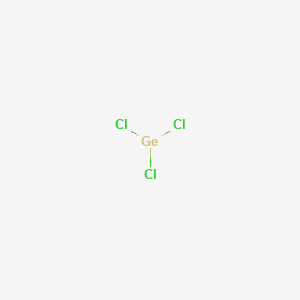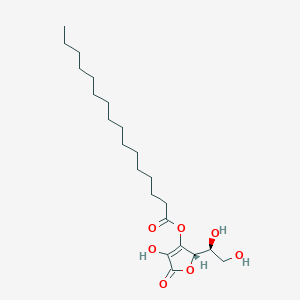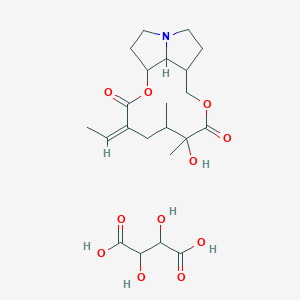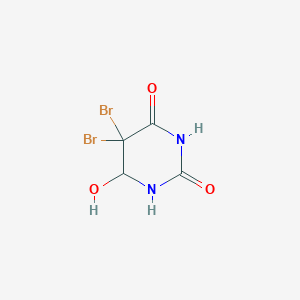
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as Bromopyruvic acid (BrPA) and has been used in various studies due to its unique properties. BrPA is a small molecule inhibitor that has been found to have anti-cancer properties and has been studied for its potential use in cancer treatment.
Mechanism Of Action
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- inhibits the activity of glycolytic enzymes, specifically pyruvate kinase M2 (PKM2). PKM2 is an essential enzyme for the survival of cancer cells, as it is involved in the production of ATP, which is required for cellular metabolism. By inhibiting the activity of PKM2, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- disrupts the energy metabolism of cancer cells, leading to their death.
Biochemical And Physiological Effects
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It also inhibits the growth and proliferation of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its effectiveness against various types of cancer cells. It has also been found to have minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of using 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. One area of research is the development of more effective synthesis methods for 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-. Another area of research is the optimization of the dosage and administration of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- for cancer treatment. Additionally, further studies are needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, more research is needed to investigate the potential use of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- in other diseases, such as metabolic disorders and neurodegenerative diseases.
Conclusion:
In conclusion, 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- is a chemical compound that has gained significant attention in scientific research due to its anti-cancer properties. It inhibits the activity of glycolytic enzymes, leading to the disruption of the energy metabolism of cancer cells. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells and has minimal toxicity to normal cells, making it a potential candidate for cancer treatment. However, further research is needed to optimize its use and investigate its potential use in other diseases.
Synthesis Methods
The synthesis of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- can be achieved through various methods. One of the most common methods is the reaction of bromoacetic acid with dihydroxyfumaric acid. This reaction results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- as a white crystalline solid. Another method involves the reaction of bromoacetic acid with malic acid, which also results in the formation of 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy-.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been studied extensively for its potential use in cancer treatment. It has been found to inhibit the activity of glycolytic enzymes, which are essential for the survival of cancer cells. This inhibition results in the disruption of the energy metabolism of cancer cells, leading to their death. 2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- has been found to be effective against various types of cancer cells, including breast, lung, prostate, and colon cancer cells.
properties
CAS RN |
1124-83-0 |
|---|---|
Product Name |
2,4(1H,3H)-Pyrimidinedione, 5,5-dibromodihydro-6-hydroxy- |
Molecular Formula |
C4H4Br2N2O3 |
Molecular Weight |
287.89 g/mol |
IUPAC Name |
5,5-dibromo-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H4Br2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h1,9H,(H2,7,8,10,11) |
InChI Key |
ZHHUJOWSBCCAPG-UHFFFAOYSA-N |
SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
Canonical SMILES |
C1(C(C(=O)NC(=O)N1)(Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




